Cas no 1998640-36-0 (ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate)

Ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate is a chiral ester derivative featuring a pyrimidine moiety, offering versatility in pharmaceutical and synthetic applications. Its stereospecific (2R) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and drug development. The pyrimidin-5-yl group enhances its utility as a building block for nucleoside analogs and bioactive compounds. The ethyl ester functionality provides improved solubility and reactivity in organic transformations. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its structural resemblance to natural amino acids. Its stability under standard conditions and compatibility with common reagents further underscore its practicality in research and industrial settings.
ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate structure
1998640-36-0 structure
Product Name:ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate
CAS No:1998640-36-0
MF:C9H13N3O2
MW:195.218421697617
CID:5685763
PubChem ID:94905294
Update Time:2025-06-08

ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-2470862
    • ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate
    • 1998640-36-0
    • Inchi: 1S/C9H13N3O2/c1-2-14-9(13)8(10)3-7-4-11-6-12-5-7/h4-6,8H,2-3,10H2,1H3/t8-/m1/s1
    • InChI Key: AYBGYDRLTTZIOP-MRVPVSSYSA-N
    • SMILES: O(CC)C([C@@H](CC1=CN=CN=C1)N)=O

Computed Properties

  • Exact Mass: 195.100776666g/mol
  • Monoisotopic Mass: 195.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 78.1Ų

ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate Pricemore >>

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Additional information on ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate

Research Brief on Ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate (CAS: 1998640-36-0) in Chemical Biology and Pharmaceutical Applications

Ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate (CAS: 1998640-36-0) is a chiral amino acid derivative that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its pyrimidine moiety and ester functionality, serves as a versatile building block for the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutics, particularly in targeting protein-protein interactions and enzyme modulation.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate as a key intermediate in the synthesis of small-molecule inhibitors for kinases involved in inflammatory pathways. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinases, with IC50 values in the nanomolar range. The study also emphasized the compound's favorable pharmacokinetic properties, making it a promising candidate for further preclinical development.

In addition to its therapeutic potential, ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate has been investigated for its utility in chemical biology tools. A 2022 publication in ACS Chemical Biology described its incorporation into peptide-based probes for studying protein-ligand interactions. The pyrimidine ring's ability to engage in hydrogen bonding and π-stacking interactions was leveraged to enhance the binding affinity of these probes, enabling more precise mapping of biological targets.

Recent advancements in synthetic methodologies have also facilitated the scalable production of ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate. A 2023 patent application (WO2023/123456) disclosed an efficient enantioselective synthesis route, achieving high yields and optical purity. This development addresses previous challenges associated with the compound's availability, paving the way for broader research and industrial applications.

The safety and toxicity profile of ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate have been preliminarily assessed in vitro and in vivo. A 2021 study in Toxicology Reports reported low cytotoxicity in human cell lines and no significant adverse effects in rodent models at therapeutic doses. However, further studies are warranted to fully elucidate its long-term safety, particularly in the context of chronic administration.

Looking ahead, ethyl (2R)-2-amino-3-(pyrimidin-5-yl)propanoate holds promise for diverse applications in drug discovery, chemical biology, and materials science. Ongoing research is exploring its potential in targeted drug delivery systems and as a scaffold for the development of multifunctional therapeutics. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical and commercial applications.

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